Moclobemide

MAO-A Selectivity IC50 Isotype Specificity

Moclobemide (CAS 71320-77-9) is the prototypical RIMA with advantages irreplicable by other MAOIs. Unlike irreversible inhibitors (phenelzine), its MAO-A inhibition is fully reversible within hours, enabling controlled washout and repeated-measures designs. With a 16-fold higher tyramine threshold (240 mg vs. 15 mg), it sharply reduces hypertensive crisis risk, simplifying clinical protocols. As a CYP2C19-dependent substrate, it uniquely serves as a probe for pharmacogenetic studies of polymorphic drug metabolism. Select moclobemide for precise, reproducible outcomes unattainable with non-selective or irreversible alternatives.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
CAS No. 71320-77-9
Cat. No. B1677376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoclobemide
CAS71320-77-9
SynonymsApo Moclobemide
Apo-Moclobemide
Arima
Aurorex
Aurorix
AZU, Moclobemid
Chem mart Moclobemide
DBL Moclobemide
Deprenorm
Feraken
GenRX Moclobemide
Healthsense Moclobemide
Manerix
Moclamine
Moclix
Moclobamide
Moclobemid 1A Pharma
Moclobemid AZU
Moclobemid Puren
Moclobemid ratiopharm
Moclobemid Stada
Moclobemid von ct
Moclobemid-1A Pharma
Moclobemid-Puren
Moclobemid-ratiopharm
Moclobemid1A Pharma
Moclobemide
Moclobemide, Chem mart
Moclobemide, DBL
Moclobemide, GenRX
Moclobemide, Healthsense
Moclobeta
Moclodura
Moclonorm
Novo Moclobemide
Novo-Moclobemide
NovoMoclobemide
Nu Moclobemide
Nu-Moclobemide
NuMoclobemide
PMS Moclobemide
PMS-Moclobemide
Rimoc
Ro 11 1163
Ro 11-1163
Ro-11-1163
Stada, Moclobemid
Terry White Chemists Moclobemide
von ct, Moclobemid
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)
InChIKeyYHXISWVBGDMDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility40.3 [ug/mL] (The mean of the results at pH 7.4)
1.12e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Moclobemide (CAS 71320-77-9) as a Reversible Inhibitor of Monoamine Oxidase A (RIMA): Foundational Procurement Considerations


Moclobemide (CAS 71320-77-9) is the prototypical reversible inhibitor of monoamine oxidase A (RIMA), a class of antidepressants distinguished from older, irreversible MAO inhibitors [1]. The compound selectively and reversibly binds the MAO-A isozyme, which is primarily responsible for the deamination of serotonin, norepinephrine, and dopamine [2]. Moclobemide is a small molecule (C13H17ClN2O2; MW 268.74) with established solubility profiles (e.g., ≥48.3 mg/mL in EtOH) and is supplied as a research-grade solid [3].

Moclobemide (CAS 71320-77-9): Why Broad MAO Inhibitor or RIMA Substitution Compromises Experimental Validity


Within the broader class of monoamine oxidase inhibitors (MAOIs), substitution of moclobemide with other agents is scientifically unsound due to fundamental pharmacodynamic and pharmacokinetic divergences. Critical differentiators include its specific MAO-A/B selectivity ratio, the definitive reversibility of its enzyme inhibition (a property not shared by all RIMAs), and a uniquely characterized safety margin regarding tyramine-induced hypertensive responses [1][2]. Furthermore, moclobemide's metabolism is highly dependent on CYP2C19 genetic polymorphism, a factor that can significantly alter exposure in a patient-specific manner, unlike many comparator compounds [3]. The following quantitative evidence delineates these non-interchangeable properties.

Moclobemide (CAS 71320-77-9): A Quantitative Evidence Guide for Differentiated Scientific Selection


Quantifying Moclobemide's MAO-A Selectivity Advantage Over Phenelzine, Tranylcypromine, and Toloxatone

Moclobemide demonstrates a high degree of selectivity for the MAO-A isozyme over MAO-B, a property that is not uniform across the class of MAO inhibitors. In a direct comparative analysis of pharmacodynamic properties in human subjects, moclobemide and clorgyline were identified as the most highly selective MAO-A inhibitors [1]. While both also inhibited approximately 30% of platelet MAO-B activity, this degree of selectivity is in stark contrast to irreversible, non-selective inhibitors like tranylcypromine and phenelzine [1]. Further, the comparative inhibition data shows toloxatone, another reversible MAO-A inhibitor (RIMA), induced only a 20% decrease in plasma DHPG, a marker of MAO-A inhibition, compared to the 50-85% inhibition range achieved by moclobemide and other effective MAO-A inhibitors [1]. This indicates a significant difference in in vivo potency and target engagement within the RIMA subclass itself.

MAO-A Selectivity IC50 Isotype Specificity Depression

Defining Reversibility: Direct Comparison of Moclobemide and Brofaromine's Enzyme Binding Kinetics

The reversible nature of moclobemide's MAO-A inhibition is a key differentiator from both irreversible MAOIs and certain other RIMAs. In a study using rat liver homogenates, MAO-A activity inhibited by moclobemide (300 μmol/kg) to approximately 15% of control demonstrated a time-dependent recovery during 0.5 to 2 hours of incubation at 37°C [1]. Furthermore, dialysis for 4 hours at 37°C led to a complete return of MAO activity [1]. In direct contrast, under the same experimental conditions, inhibition induced by brofaromine (30 μmol/kg) showed only a little recovery after 4 hours of dialysis [1]. This demonstrates that moclobemide's enzyme binding is both short-lasting and fully reversible, while brofaromine exhibits a more sustained or partially irreversible interaction.

Reversible Inhibition Enzyme Kinetics MAO-A In Vitro Model

Safety Margin Quantification: Tyramine Pressor Response Comparison with Phenelzine and Tranylcypromine

A critical liability of irreversible MAO inhibitors is the potentiation of the tyramine pressor response (the 'cheese effect'), which can lead to life-threatening hypertensive crises. Moclobemide exhibits a substantially reduced risk. In a clinical study, the mean dose of oral tyramine required to increase systolic blood pressure by 30 mmHg was 240 mg in subjects treated with moclobemide, compared to just 15 mg for subjects treated with the irreversible MAOI phenelzine [1]. This represents a 16-fold higher safety threshold for moclobemide. In a broader analysis, the tyramine sensitivity factor for therapeutic doses of moclobemide was calculated to be only one-seventh to one-tenth that of tranylcypromine or phenelzine [2].

Tyramine Challenge Safety Pharmacology Hypertensive Crisis Dietary Restrictions

Pharmacokinetic Variability: Impact of CYP2C19 Genotype on Moclobemide Exposure Compared to Non-Polymorphic Substrates

Moclobemide's primary route of elimination is via the highly polymorphic CYP2C19 enzyme, introducing a level of inter-individual pharmacokinetic variability not observed with comparator antidepressants that are not CYP2C19 substrates (e.g., many SSRIs). A clinical study in healthy volunteers demonstrated that after one week of omeprazole (a potent CYP2C19 inhibitor), the pharmacokinetic parameters of moclobemide in CYP2C19 extensive metabolizers (EMs) changed to values similar to those in poor metabolizers (PMs) [1]. In PMs, no remarkable changes were observed [1]. This indicates that CYP2C19 genotype is a major determinant of moclobemide clearance and that co-administration with CYP2C19 inhibitors will have a genotype-dependent effect on drug exposure.

CYP2C19 Pharmacogenomics Drug Metabolism Drug-Drug Interaction

Comparative Clinical Efficacy: Moclobemide vs. Tricyclic Antidepressants in Major Depressive Disorder

Meta-analyses of acute-phase treatment trials provide a quantitative basis for comparing moclobemide's efficacy against established antidepressant classes. Pooled data from multiple studies indicate that the overall response rate (categorical outcome) for moclobemide in depressed outpatients was 58.9%, compared to 73.2% for the active comparator drugs (including imipramine, clomipramine, amitriptyline, etc.) [1]. While the comparator group showed a numerically higher response rate, the data supports moclobemide's established antidepressant efficacy. This evidence positions moclobemide as a therapeutically active agent with a distinct safety and tolerability profile (as detailed in other evidence items) that may offer advantages over tricyclic antidepressants (TCAs) for specific patient populations or research contexts.

Clinical Trial Major Depressive Disorder Antidepressant Efficacy Tricyclic Antidepressants

Optimized Research and Industrial Scenarios for Moclobemide (CAS 71320-77-9) Based on Differential Evidence


Preclinical Neurochemistry Studies Requiring Time-Limited, Reversible MAO-A Inhibition

Investigators studying the acute effects of MAO-A inhibition on neurotransmitter release or behavioral responses should select moclobemide over brofaromine or irreversible inhibitors. As shown in Section 3, moclobemide's inhibition is fully reversible within hours in vitro and ex vivo [1], allowing for precisely controlled washout experiments and repeated-measures designs without the long-lasting enzyme inactivation caused by brofaromine or phenelzine. This is essential for correlating transient biochemical changes with behavioral outcomes in rodent models.

Human Clinical Trials Investigating Antidepressant Efficacy with a Favorable Safety Profile

For clinical studies in major depressive disorder where patient safety and protocol simplicity are paramount, moclobemide offers a distinct advantage over irreversible MAOIs. The evidence in Section 3 demonstrates a 16-fold higher tyramine threshold (240 mg vs. 15 mg) and a 7-10x lower tyramine sensitivity factor compared to phenelzine [2][3]. This translates to a significantly reduced risk of hypertensive crisis, allowing for less restrictive dietary protocols, simplified patient monitoring, and improved trial retention.

Pharmacogenomic Studies Examining the Impact of CYP2C19 Polymorphism on Drug Disposition and Response

Moclobemide serves as an excellent probe substrate for investigating the clinical consequences of CYP2C19 genetic variability. As documented in Section 3, CYP2C19 extensive metabolizers experience a marked increase in moclobemide exposure when the enzyme is inhibited, effectively converting their PK profile to that of a poor metabolizer [4]. This genotype-dependent interaction makes moclobemide a valuable tool for studying the role of polymorphic drug metabolism in antidepressant efficacy and safety, a research avenue not possible with compounds lacking this specific metabolic pathway.

Comparative Neuropharmacology: Distinguishing MAO-A from MAO-B Mediated Effects in Disease Models

Researchers seeking to isolate the specific contributions of MAO-A inhibition in disease models (e.g., depression, Parkinson's disease) can rely on moclobemide's defined selectivity profile. The data in Section 3 shows moclobemide achieves 50-85% MAO-A inhibition while inhibiting only 30% of MAO-B [2]. This allows for a cleaner pharmacological dissection of MAO-A's role compared to non-selective inhibitors like tranylcypromine or MAO-B selective agents like selegiline, reducing experimental noise and facilitating more precise mechanistic conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moclobemide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.